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Cat. No.: B140032 Get Quote

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of 1-bromo-3-methyl-2-butanone,

tailored for researchers, scientists, and drug development professionals. The document covers

the compound's discovery and history, physicochemical properties, detailed experimental

protocols for its synthesis, and its applications, with a focus on its role as a synthetic

intermediate.

Discovery and History
While a singular, definitive publication marking the "discovery" of 1-bromo-3-methyl-2-
butanone is not readily apparent in the historical literature, its emergence is intrinsically linked

to the broader development of synthetic organic chemistry, particularly the study of α-

haloketones. The systematic investigation of halogenation reactions of ketones was a

significant area of research in the early to mid-20th century.

The importance of α-haloketones as versatile synthetic intermediates was recognized early on,

largely due to their participation in reactions such as the Favorskii rearrangement, discovered

by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[1] This reaction, which converts α-

halo ketones into carboxylic acid derivatives, spurred further investigation into the synthesis

and reactivity of a wide array of halogenated ketones.[1][2]

It is within this context that 1-bromo-3-methyl-2-butanone was likely first synthesized and

characterized. By the late 1960s, it was a known compound, as evidenced by its use in
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mechanistic studies of the Favorskii rearrangement. A 1969 study by Turro and colleagues, for

instance, investigated the behavior of isomeric α-bromo-3-methylbutan-2-ones in this reaction,

indicating the compound's availability and relevance to the scientific community at the time.

Today, 1-bromo-3-methyl-2-butanone is a commercially available reagent and a valuable

building block in modern organic synthesis.

Data Presentation
The physicochemical and spectroscopic data for 1-bromo-3-methyl-2-butanone are

summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-Bromo-3-methyl-2-butanone

Property Value Reference(s)

Molecular Formula C₅H₉BrO

Molecular Weight 165.03 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 83-86 °C (at 54 mmHg)

Density 1.355 g/cm³

Refractive Index (n²²D) 1.4620–1.4640

Table 2: ¹H NMR Spectroscopic Data of 1-Bromo-3-methyl-2-butanone (in CDCl₃)

Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Number of
Protons

Assignment
Reference(s
)

1.17 Doublet 6.9 6 2 x CH₃

3.02 Multiplet - 1 CH

4.10 Singlet - 2 CH₂Br
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Experimental Protocols
The most common and reliable method for the preparation of 1-bromo-3-methyl-2-butanone
is the α-bromination of 3-methyl-2-butanone. The following protocol is based on a well-

established and high-yielding procedure.

Protocol: Synthesis of 1-Bromo-3-methyl-2-butanone

This procedure details the regioselective bromination of 3-methyl-2-butanone at the less

substituted α-carbon.

Materials:

3-methyl-2-butanone

Bromine

Anhydrous methanol

Diethyl ether

10% Aqueous potassium carbonate solution

Anhydrous calcium chloride

Water

Equipment:

Four-necked round-bottom flask (2 L)

Mechanical stirrer

Thermometer

Reflux condenser with a calcium chloride drying tube

Pressure-equalizing dropping funnel (100 mL)
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Ice-salt bath

Rotary evaporator

Vigreux column

Distillation apparatus

Procedure:

Charge a 2-L, four-necked, round-bottomed flask with 86.0 g (1.00 mole) of 3-methyl-2-

butanone and 600 mL of anhydrous methanol.

Cool the stirred solution to 0–5 °C using an ice–salt bath.

Add 160 g (1.00 mole) of bromine in a rapid, steady stream from the dropping funnel. During

the addition, allow the temperature to rise but do not permit it to exceed 10 °C. Maintain the

reaction temperature at 10 °C for the remainder of the reaction time.

After approximately 45 minutes, the red color of the bromine will fade. Add 300 mL of water

and stir the mixture at room temperature overnight to ensure the hydrolysis of any α-

bromodimethyl ketal intermediates.

Add an additional 900 mL of water to the flask and transfer the mixture to a separatory

funnel.

Extract the aqueous mixture with four 500-mL portions of diethyl ether.

Combine the ether layers and wash them with 200 mL of 10% aqueous potassium carbonate

solution, followed by two 200-mL portions of water.

Dry the ether solution over 200 g of anhydrous calcium chloride for 1 hour.

Remove the solvent using a rotary evaporator at room temperature to yield the crude product

(typically 145–158 g).

Purify the crude product by distillation under reduced pressure through a Vigreux column.

Collect the fraction boiling at 83–86 °C (54 mm.), which is 1-bromo-3-methyl-2-butanone
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(typically 115–128 g).

Mandatory Visualizations
Diagram 1: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 1-bromo-3-methyl-2-
butanone from starting materials to the final purified product.

Starting Materials

Reaction Workup Purification Final Product

3-methyl-2-butanone

α-BrominationBromine

Methanol

Hydrolysis Extraction Washing Drying Vacuum
Distillation 1-Bromo-3-methyl-2-butanone
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Caption: Synthetic workflow for 1-Bromo-3-methyl-2-butanone.

Diagram 2: Favorskii Rearrangement Mechanism

This diagram outlines the generally accepted mechanism for the Favorskii rearrangement of 1-
bromo-3-methyl-2-butanone, proceeding through a cyclopropanone intermediate.
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Caption: Mechanism of the Favorskii rearrangement.

Applications in Drug Development and Research
1-Bromo-3-methyl-2-butanone is a versatile intermediate in organic synthesis with

applications in the pharmaceutical and agrochemical industries. Its bifunctional nature,
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possessing both a reactive bromomethyl group and a ketone, allows for a wide range of

subsequent chemical transformations. It serves as a valuable building block for the synthesis of

more complex molecular architectures, including heterocyclic systems. For drug development

professionals, this compound can be a key starting material or intermediate in the construction

of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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